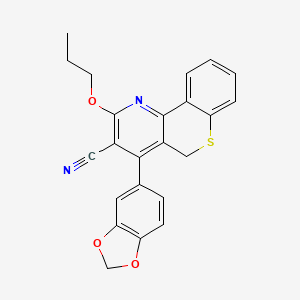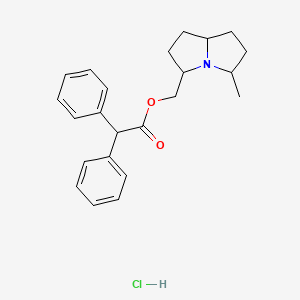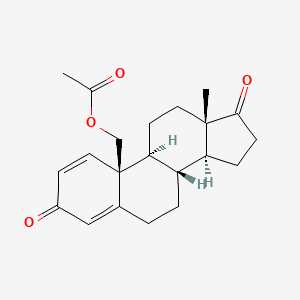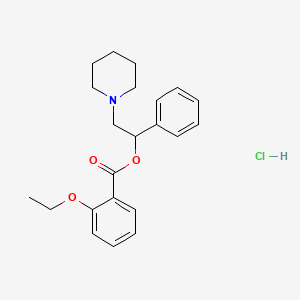
Benzoic acid, o-ethoxy-, alpha-(piperidinomethyl)benzyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, a phenyl group, and an ester linkage, making it a versatile molecule for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride typically involves the esterification of alpha-Phenyl-1-piperidineethanol with o-ethoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in the synthesis of pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Biperiden: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride is unique due to its specific structural features, including the phenyl group and ester linkage, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
CAS No. |
102476-73-3 |
|---|---|
Molecular Formula |
C22H28ClNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(1-phenyl-2-piperidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-2-25-20-14-8-7-13-19(20)22(24)26-21(18-11-5-3-6-12-18)17-23-15-9-4-10-16-23;/h3,5-8,11-14,21H,2,4,9-10,15-17H2,1H3;1H |
InChI Key |
CFMBZJPUEKHFBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC(CN2CCCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



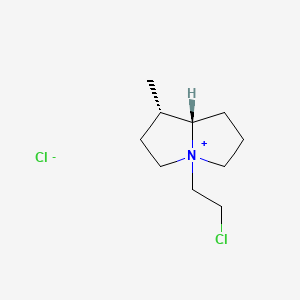

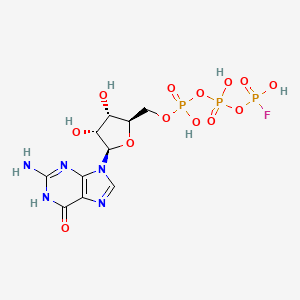
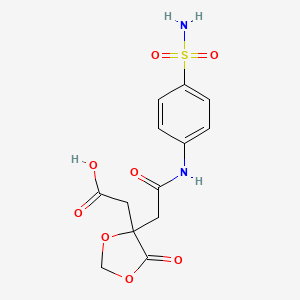
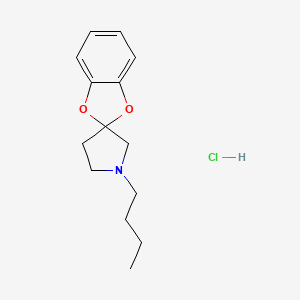
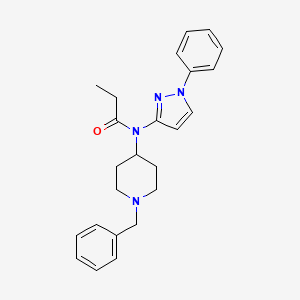
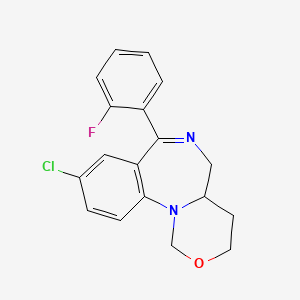
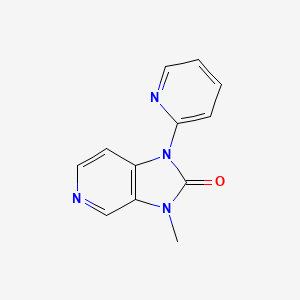
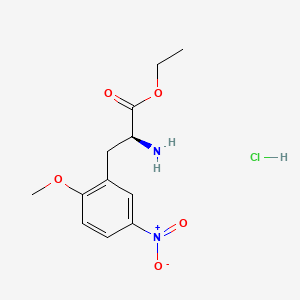
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
